molecular formula C12H11NO2S B2539819 [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 16441-30-8

[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2539819
CAS No.: 16441-30-8
M. Wt: 233.29
InChI Key: HOHYEMLUXLUALK-UHFFFAOYSA-N
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Description

[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-derived carboxylic acid featuring a 4-methylphenyl substituent at the 2-position of the thiazole ring. Its molecular formula is C₁₂H₁₁NO₂S (molecular weight: 257.29 g/mol). This compound belongs to a class of bioactive molecules where the thiazole core is often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory properties.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYEMLUXLUALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, Alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit notable antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, including [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, which were screened for their in vitro antimicrobial activity. The results demonstrated significant inhibition against bacterial strains such as Bacillus subtilis and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
2aB. subtilis20.3 ± 0.6
2bC. albicans30.3 ± 0.6

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. In comparative studies, certain derivatives exhibited antioxidant activities significantly higher than standard ascorbic acid, showcasing the potential for these compounds in combating oxidative stress-related diseases .

Anticancer Activity

Thiazole derivatives have been recognized for their anticancer potential. In a study focusing on various cancer cell lines, compounds similar to this compound were synthesized and tested for cytotoxic effects. For instance, certain derivatives demonstrated over 70% inhibition against leukemia and CNS cancer cell lines during preliminary screenings at the National Cancer Institute .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineInhibition Percentage (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and target proteins involved in disease pathways. These studies suggest that the compound can effectively bind to active sites, potentially leading to the development of new therapeutic agents .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be modified to create various derivatives with enhanced biological activities. Researchers have explored different synthetic routes to optimize yield and purity while maintaining bioactivity .

Case Study: Synthesis Process Overview

  • Starting Materials : Utilize appropriate thiazole precursors.
  • Reagents : Employ mercaptoacetic acid or similar reagents.
  • Conditions : Reflux in organic solvents (e.g., ethanol) for specified durations.
  • Characterization : Use spectral methods (IR, NMR) to confirm structure.

Mechanism of Action

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and physicochemical properties of thiazole acetic acid derivatives are highly dependent on the substituents attached to the phenyl and thiazole rings. Below is a comparative analysis of key analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid 4-CH₃ C₁₂H₁₁NO₂S 257.29 Enhanced lipophilicity; potential anti-inflammatory activity
Fenclozic acid ([2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid) 4-Cl C₁₁H₈ClNO₂S 253.71 Anti-inflammatory drug candidate; higher electronegativity due to Cl
[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid 3-F C₁₁H₈FNO₂S 237.25 Lower molecular weight; fluorination may improve metabolic stability
[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid 3-Br C₁₁H₈BrNO₂S 306.16 Increased steric bulk; potential for halogen bonding
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid 3,4-(OCH₃)₂ C₁₃H₁₃NO₄S 279.31 Electron-donating groups; altered solubility profile
{2-[(4-Methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid 4-CH₃OCH₂ C₁₃H₁₃NO₃S 281.31 Ether linkage increases hydrophilicity

Structural and Electronic Effects

  • For example, Fenclozic acid’s chlorine atom increases polarity compared to the methyl group in the target compound .
  • Electron-Donating Groups (CH₃, OCH₃) : The methyl group in the target compound boosts lipophilicity (logP ~2.5), favoring membrane penetration, while methoxy groups in the 3,4-dimethoxyphenyl analog introduce hydrogen-bonding capabilities .

Commercial and Research Availability

  • The target compound and its analogs are available from suppliers like Santa Cruz Biotechnology (e.g., {2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid, sc-340724) and American Elements, with prices ranging from $188/250 mg to $380/1 g .
  • Fenclozic acid is well-documented in toxicokinetic studies, while bromo and fluoro derivatives are often used in drug discovery for their stability and binding properties .

Biological Activity

[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis5.64
Staphylococcus aureus8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These results suggest that the compound may be effective against common bacterial pathogens, making it a candidate for further development as an antibacterial agent .

2. Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against various fungal strains.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC) µM
Candida albicans16.69
Fusarium oxysporum56.74

These findings indicate the potential of this compound as an antifungal treatment .

3. Anti-inflammatory Properties

The thiazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that compounds containing the thiazole moiety can modulate inflammatory pathways, suggesting that this compound may have therapeutic applications in inflammatory diseases .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring facilitates these interactions by stabilizing binding with target proteins through hydrogen bonding and hydrophobic interactions .

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, it was tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI), showing promising results in inhibiting cell proliferation .
  • Synergistic Effects : Research has indicated that combining this compound with other antimicrobial agents could enhance its effectiveness through synergistic action, potentially lowering required dosages and minimizing side effects .

Q & A

Q. How can crystallographic data be refined for low-resolution or twinned crystals?

  • Methodological Answer :
  • SHELXT : Apply twin refinement (BASF parameter) for twinned datasets.
  • ORTEP-3 : Visualize thermal ellipsoids to identify disordered regions; apply restraints to ADP values .

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